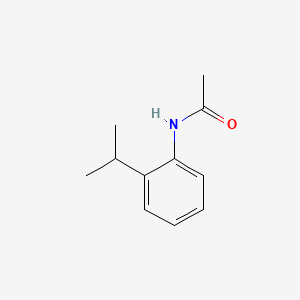
Beperidium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヨウ化ベペリジウムは、アセチルコリン受容体の競合的アンタゴニストとしての役割で知られる化学化合物です。 分子式はC23H34IN3O3、分子量は527.44 g/molです 。 この化合物は、主にアセチルコリン受容体を阻害する能力があるため、科学研究で使用され、神経伝達と受容体薬理学に関する研究に役立ちます .
準備方法
合成経路と反応条件: ヨウ化ベペリジウムの合成には、ピペリジニウム誘導体をヨウ素と反応させることが含まれます。このプロセスには通常、次の手順が含まれます。
ピペリジニウム誘導体の形成: これは、ピペリジンを適切なアシル化剤と反応させて、ピペリジニウム中間体を形成することを含みます。
ヨウ素化: ピペリジニウム中間体を次に、アセトニトリルまたはジクロロメタンなどの適切な溶媒中で、制御された温度条件下でヨウ素と反応させて、ヨウ化ベペリジウムを得ます.
工業生産方法: ヨウ化ベペリジウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには次のものが含まれます。
ピペリジニウム中間体のバルク合成: 大規模な反応器を使用して、ピペリジニウム中間体を製造します。
工業用反応器でのヨウ素化: 次に、中間体を工業用ヨウ素と溶媒を使用してヨウ素化し、最適化された反応条件を通じて高収率と高純度を確保します.
3. 化学反応の分析
反応の種類: ヨウ化ベペリジウムは、いくつかの種類の化学反応を受け、次のようなものがあります。
置換反応: それは、ヨウ化物イオンが他の求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件:
求核置換: 一般的な試薬には、水性またはアルコール性溶液中の水酸化ナトリウムまたは水酸化カリウムが含まれます。
酸化: 過酸化水素または過マンガン酸カリウムなどの試薬を使用できます。
主要な製品:
置換反応: 主要な生成物は、使用される求核剤によって異なります。たとえば、水酸化ナトリウムを使用すると、ヒドロキシル化誘導体が得られる場合があります。
4. 科学研究の応用
ヨウ化ベペリジウムは、科学研究において幅広い応用範囲があります。
化学: アセチルコリン受容体アンタゴニズムのメカニズムを研究し、新しい受容体阻害剤を開発するために使用されます。
生物学: ヨウ化ベペリジウムは、神経伝達と生物学的システムにおける受容体の相互作用を理解するための実験で使用されます。
医学: ヨウ化ベペリジウムを含む研究は、重症筋無力症や特定の種類の筋痙攣などの治療に関連するアセチルコリン受容体を標的とする薬剤の開発に貢献しています。
化学反応の分析
Types of Reactions: Beperidium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield a hydroxylated derivative.
Oxidation and Reduction: These reactions can produce various oxidized or reduced forms of this compound, each with distinct properties.
科学的研究の応用
Beperidium iodide has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of acetylcholine receptor antagonism and to develop new receptor inhibitors.
Biology: this compound is employed in experiments to understand neurotransmission and receptor interactions in biological systems.
Medicine: Research involving this compound contributes to the development of drugs targeting acetylcholine receptors, which are relevant in treating conditions like myasthenia gravis and certain types of muscle spasms.
Industry: The compound is used in the development of diagnostic agents and in the study of electrical impedance measurements in fatty tissues
作用機序
ヨウ化ベペリジウムは、アセチルコリン受容体を競合的に阻害することによって効果を発揮します。それは受容体部位に結合し、アセチルコリンが受容体を活性化することを防ぎます。 この阻害は、通常の神経伝達を混乱させ、受容体機能を研究し、受容体を標的とした治療法を開発するための貴重なツールになります .
分子標的と経路:
アセチルコリン受容体: ヨウ化ベペリジウムは、これらの受容体を特異的に標的とし、アセチルコリンによる活性化をブロックします。
神経伝達経路: アセチルコリン受容体を阻害することにより、ヨウ化ベペリジウムはさまざまな神経伝達経路に影響を与え、生理学的および病理学的状態におけるそれらの役割に関する洞察を提供します.
類似の化合物:
アトロピン: 別のアセチルコリン受容体アンタゴニストですが、薬理学的特性が異なります。
スコポラミン: アトロピンに似ており、その抗ムスカリン作用のために使用されます。
ビペリデン: パーキンソン病の治療に使用される中枢作用性抗コリン薬.
ヨウ化ベペリジウムの独自性:
特異性: ヨウ化ベペリジウムは、アセチルコリン受容体に対して高い特異性を持ち、これらの受容体を研究するための正確なツールになります。
研究の有用性: そのユニークな特性により、特に受容体薬理学と神経伝達に焦点を当てた研究において、研究設定で特に役立ちます.
類似化合物との比較
Atropine: Another acetylcholine receptor antagonist, but with different pharmacological properties.
Scopolamine: Similar to atropine, used for its antimuscarinic effects.
Biperiden: A centrally acting anticholinergic agent used in the treatment of Parkinson’s disease.
Uniqueness of Beperidium Iodide:
Specificity: this compound has a high specificity for acetylcholine receptors, making it a precise tool for studying these receptors.
Research Utility: Its unique properties make it particularly useful in research settings, especially in studies focused on receptor pharmacology and neurotransmission.
特性
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-4-yl) 2-(azepan-1-yl)-2-(1,2-benzoxazol-3-yl)acetate;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O3.HI/c1-3-26(2)16-12-18(13-17-26)28-23(27)22(25-14-8-4-5-9-15-25)21-19-10-6-7-11-20(19)29-24-21;/h6-7,10-11,18,22H,3-5,8-9,12-17H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHKKWZHSSPBNZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)OC(=O)C(C2=NOC3=CC=CC=C32)N4CCCCCC4)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34IN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006843 |
Source


|
| Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86434-57-3 |
Source


|
| Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)



